molecular formula C17H12ClNO3S B4236772 5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide

5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide

Cat. No. B4236772
M. Wt: 345.8 g/mol
InChI Key: OHIAKALTHMQGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide is a chemical compound that has been studied extensively in scientific research for its potential therapeutic applications. This compound is commonly referred to as CTK7A or CTK7B and is a member of the furan-based compounds. The purpose of

Mechanism of Action

The mechanism of action of CTK7A is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CTK7A has been shown to activate the MAPK/ERK pathway, which is involved in cell growth and differentiation, and to inhibit the PI3K/AKT pathway, which is involved in cell survival and proliferation. CTK7A has also been shown to modulate the expression of various genes involved in apoptosis, angiogenesis, and immune response.
Biochemical and Physiological Effects:
CTK7A has been shown to have various biochemical and physiological effects in cells and organisms. In cells, CTK7A has been shown to induce apoptosis, inhibit angiogenesis, reduce oxidative stress, and modulate the immune response. In organisms, CTK7A has been shown to reduce tumor growth, alleviate symptoms of Parkinson's disease, and modulate the immune response.

Advantages and Limitations for Lab Experiments

CTK7A has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CTK7A also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for the study of CTK7A. One potential direction is the development of novel derivatives of CTK7A with improved therapeutic properties. Another direction is the investigation of the potential of CTK7A as a therapeutic agent for other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of new methods for the synthesis of CTK7A and its derivatives could lead to more efficient and cost-effective production of these compounds.

Scientific Research Applications

CTK7A has been studied for its potential therapeutic applications in various fields of science, including cancer research, neurology, and immunology. In cancer research, CTK7A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, CTK7A has been studied for its potential to alleviate symptoms of Parkinson's disease by increasing dopamine release and reducing oxidative stress. In immunology, CTK7A has been shown to modulate the immune response by reducing inflammation and promoting T-cell activation.

properties

IUPAC Name

5-(2-chlorophenyl)-N-(2-oxo-2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-12-5-2-1-4-11(12)14-7-8-15(22-14)17(21)19-10-13(20)16-6-3-9-23-16/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIAKALTHMQGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide
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5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide
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5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide
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5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide
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5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide

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